2-Ethoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
Description
2-Ethoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is a complex organic molecule featuring a naphthalene-derived hydrazone backbone and a 2,4-dichlorobenzoate ester group. The ethoxy substituent at the phenyl ring and the dichloro substitution on the benzoate moiety contribute to its unique physicochemical properties, including lipophilicity and steric hindrance. This compound is structurally analogous to aryl hydrazones and benzoate esters, which are often explored for pharmaceutical, agrochemical, or materials science applications .
Properties
CAS No. |
764657-09-2 |
|---|---|
Molecular Formula |
C28H21Cl2N3O5 |
Molecular Weight |
550.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C28H21Cl2N3O5/c1-2-37-25-14-17(10-13-24(25)38-28(36)21-12-11-19(29)15-22(21)30)16-31-33-27(35)26(34)32-23-9-5-7-18-6-3-4-8-20(18)23/h3-16H,2H2,1H3,(H,32,34)(H,33,35)/b31-16+ |
InChI Key |
PLGGHNFLLYWBNT-WCMJOSRZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
2-Ethoxy-4-((2-(2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is a complex organic compound that exhibits a range of biological activities. This article aims to explore its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Details |
|---|---|
| IUPAC Name | 2-Ethoxy-4-((2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate |
| Molecular Formula | C29H25N3O6 |
| Molecular Weight | 511.5 g/mol |
| CAS Number | 769152-20-7 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazone functional group is known for its reactivity, which may facilitate the modulation of biological pathways. This compound may act by:
- Inhibiting Enzymatic Activity : Potentially affecting metabolic pathways.
- Interacting with Receptors : Modulating signal transduction pathways.
- Altering Gene Expression : Influencing transcription factors involved in cell proliferation and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer potential of hydrazone derivatives. For instance, compounds similar to 2-Ethoxy-4-((2-(naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate have shown effectiveness against various cancer cell lines:
These results indicate that the compound may inhibit cancer cell proliferation through apoptosis induction.
Antimicrobial Activity
Hydrazone derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate that similar compounds exhibit significant antibacterial and antifungal activities:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | Bacterial |
| Candida albicans | 30 µg/mL | Fungal |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Case Studies
A notable study investigated the synthesis and biological evaluation of hydrazone derivatives similar to our compound. The study reported:
- Synthesis Methodology : The compounds were synthesized through condensation reactions involving naphthalene derivatives and hydrazine.
- Biological Evaluation : The synthesized compounds were tested against various cancer cell lines and showed promising results in inhibiting cell growth.
- : The study concluded that modifications in the hydrazone structure significantly influence biological activity, suggesting further exploration for drug development.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differentiating features:
*Estimated based on analogous structures.
Key Findings from Comparative Studies
Lipophilicity and Bioavailability :
- The target compound exhibits higher lipophilicity (logP ~5.2 predicted) compared to its methoxy analogue (logP ~4.8) due to the ethoxy group’s longer alkyl chain . This property may enhance membrane permeability in biological systems.
- The propoxy variant () has even greater lipophilicity (logP ~5.5) but lacks halogen substituents, reducing electrophilic reactivity .
Steric and Electronic Effects: The 2,4-dichloro substitution on the benzoate moiety in the target compound introduces significant steric hindrance and electron-withdrawing effects, which may stabilize the ester bond against hydrolysis compared to mono-chloro derivatives (e.g., ) . Methoxy vs. ethoxy substitution alters the compound’s conformational flexibility, impacting binding affinity in hypothetical receptor models .
Collision Cross-Section (CCS) and Chromatographic Behavior :
- For the benzoate derivative in , the predicted CCS for [M+H]+ is 216.3 Ų, suggesting moderate retention in ion mobility spectrometry. The target compound’s dichloro substitution likely increases CCS due to enhanced molecular surface area .
Synthetic Accessibility :
- The methoxy analogue () is synthetically simpler due to the smaller substituent, whereas the ethoxy variant requires longer reaction times for alkylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
